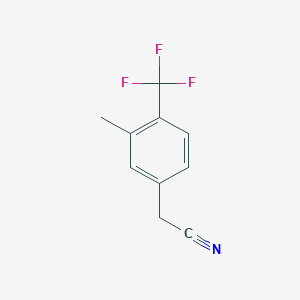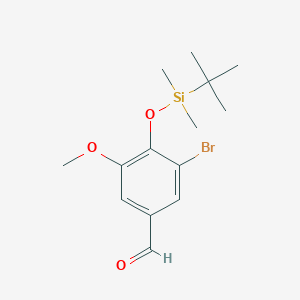
Tert-butyl (1-carbamoylpiperidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(1-carbamoylpiperidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is notable for its use in various chemical reactions and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-(1-carbamoylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method is the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine or pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(1-carbamoylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-(1-carbamoylpiperidin-3-yl)carbamate is used as a protecting group for amines. It helps in the synthesis of complex molecules by temporarily masking reactive amine groups .
Biology: The compound is used in the synthesis of peptides and proteins. It protects amine groups during the coupling of amino acids, ensuring the formation of desired peptide bonds .
Medicine: In medicinal chemistry, the compound is used in the development of pharmaceuticals. It serves as a building block for the synthesis of drug candidates and bioactive molecules .
Industry: In the industrial sector, the compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of tert-butyl N-(1-carbamoylpiperidin-3-yl)carbamate involves its role as a protecting group. The tert-butyl carbamate group is introduced to protect amine functionalities during chemical reactions. The protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine . The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate used for similar protecting purposes.
Carboxybenzyl (CBz) carbamate: Another protecting group for amines, removable by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, removable by amine bases.
Uniqueness: tert-Butyl N-(1-carbamoylpiperidin-3-yl)carbamate is unique due to its specific structure, which combines the tert-butyl carbamate group with a piperidine ring. This combination provides distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and pharmaceutical development .
Propriétés
Formule moléculaire |
C11H21N3O3 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
tert-butyl N-(1-carbamoylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-5-4-6-14(7-8)9(12)15/h8H,4-7H2,1-3H3,(H2,12,15)(H,13,16) |
Clé InChI |
CTTYGAFTTFBQPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B13456006.png)



![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13456019.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13456022.png)
![Tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate](/img/structure/B13456031.png)
![[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13456049.png)



![{6-Methylspiro[2.5]octan-6-yl}methanol](/img/structure/B13456064.png)

